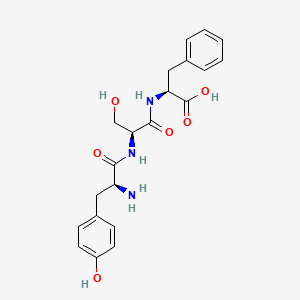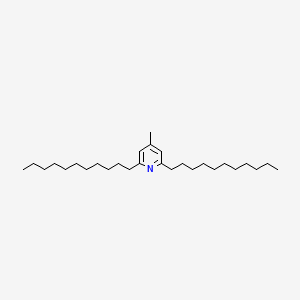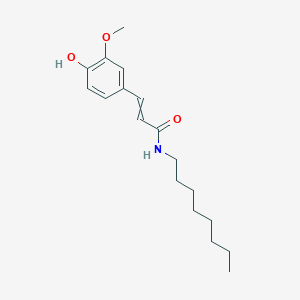
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide is a synthetic organic compound that belongs to the class of hydroxycinnamic acid derivatives. This compound is characterized by the presence of a hydroxy group, a methoxy group, and an octylamide group attached to a phenylpropene backbone. It is known for its potential biological activities and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and octylamine.
Condensation Reaction: The aldehyde group of 4-hydroxy-3-methoxybenzaldehyde reacts with octylamine in the presence of a suitable catalyst, such as acetic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted phenylpropene derivatives.
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound exhibits antioxidant properties and is studied for its potential to protect cells from oxidative stress.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as UV-absorbing agents and polymer additives.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxycinnamic acid:
3-(4-Hydroxy-3-methoxyphenyl)propionic acid:
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide is unique due to the presence of the octylamide group, which enhances its lipophilicity and potentially improves its bioavailability and cellular uptake compared to other similar compounds.
Propiedades
Número CAS |
182817-99-8 |
|---|---|
Fórmula molecular |
C18H27NO3 |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-methoxyphenyl)-N-octylprop-2-enamide |
InChI |
InChI=1S/C18H27NO3/c1-3-4-5-6-7-8-13-19-18(21)12-10-15-9-11-16(20)17(14-15)22-2/h9-12,14,20H,3-8,13H2,1-2H3,(H,19,21) |
Clave InChI |
CNZGHLAXLFAZJR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCNC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


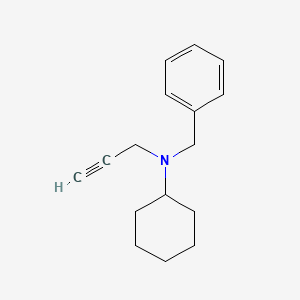
![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
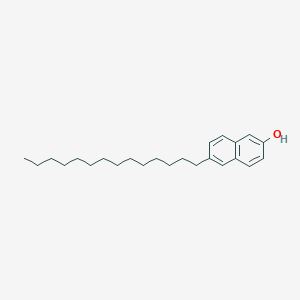
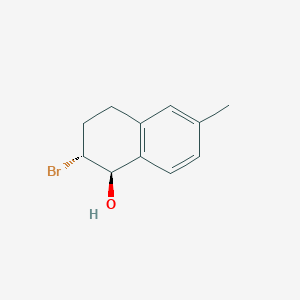
![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)

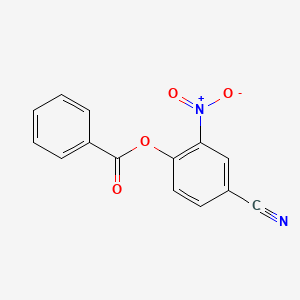
![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
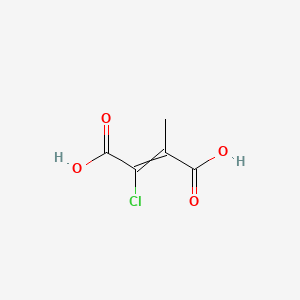
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)
